molecular formula C11H8N2O2S B2624455 Bis(pyridin-3-yloxy)methanethione CAS No. 2126177-16-8

Bis(pyridin-3-yloxy)methanethione

Cat. No.: B2624455
CAS No.: 2126177-16-8
M. Wt: 232.26
InChI Key: JUJDBTBSHNUWRE-UHFFFAOYSA-N
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Description

Bis(pyridin-3-yloxy)methanethione is a chemical compound with the molecular formula C11H8N2O2S. It is also known as O,O-di(pyridin-3-yl) carbonothioate. This compound is characterized by the presence of two pyridin-3-yloxy groups attached to a central methanethione moiety. It is typically found in powder form and is used in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bis(pyridin-3-yloxy)methanethione can be achieved through the reaction of pyridin-3-ol with carbon disulfide in the presence of a base. The reaction typically proceeds as follows:

  • Pyridin-3-ol is reacted with carbon disulfide (CS2) in the presence of a base such as potassium hydroxide (KOH) or sodium hydroxide (NaOH).
  • The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
  • The product is then isolated and purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and implementing efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Bis(pyridin-3-yloxy)methanethione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the methanethione moiety to a methylene group.

    Substitution: The pyridin-3-yloxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used under mild conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Methylene derivatives.

    Substitution: Various substituted pyridin-3-yloxy derivatives.

Scientific Research Applications

Bis(pyridin-3-yloxy)methanethione has several applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: It may be used in the development of new materials with specific properties, such as catalysts or sensors.

Mechanism of Action

The mechanism of action of bis(pyridin-3-yloxy)methanethione involves its interaction with molecular targets such as enzymes or receptors. The pyridin-3-yloxy groups can form hydrogen bonds or coordinate with metal ions, influencing the activity of the target molecules. The central methanethione moiety can also participate in redox reactions, further modulating the compound’s effects.

Comparison with Similar Compounds

Similar Compounds

  • Bis(pyridin-2-yloxy)methanethione
  • Bis(pyridin-4-yloxy)methanethione
  • Bis(pyridin-3-yl)methanone

Uniqueness

Bis(pyridin-3-yloxy)methanethione is unique due to the specific positioning of the pyridin-3-yloxy groups, which can influence its reactivity and interaction with molecular targets. This positional isomerism can result in different chemical and biological properties compared to its analogs.

Properties

IUPAC Name

dipyridin-3-yloxymethanethione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2O2S/c16-11(14-9-3-1-5-12-7-9)15-10-4-2-6-13-8-10/h1-8H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUJDBTBSHNUWRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)OC(=S)OC2=CN=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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